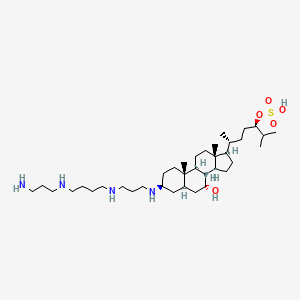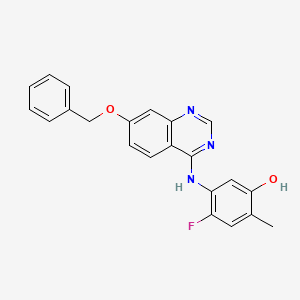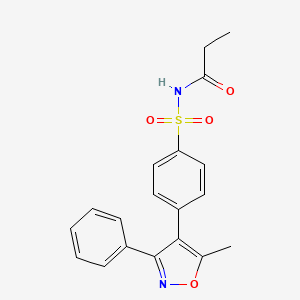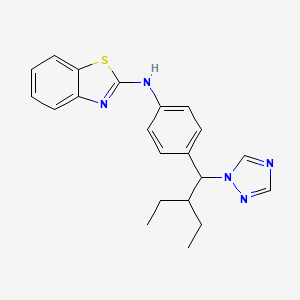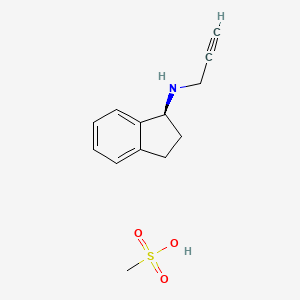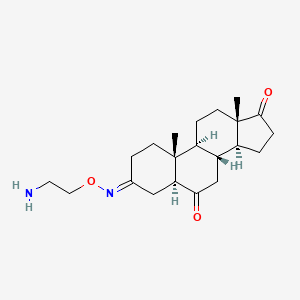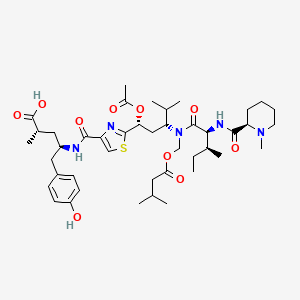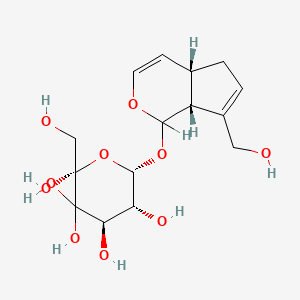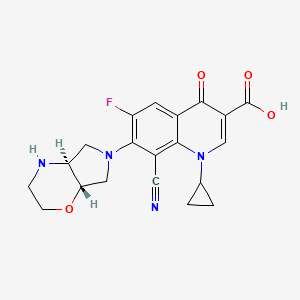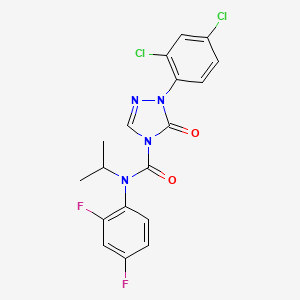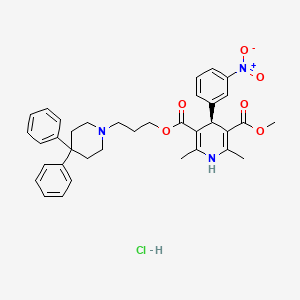
Niguldipine hydrochloride
Descripción general
Descripción
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine .
Molecular Structure Analysis
The molecular formula of Niguldipine hydrochloride is C36H40ClN3O6 . It has a molecular weight of 646.18 . The InChI Key is MHOSUIMBPQVOEU-WAQYZQTGSA-N . The SMILES string representation is Cl.[H][C@]1(C2=CC(=CC=C2)N(=O)=O)C(C(=O)OC)=C©NC©=C1C(=O)OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
Niguldipine hydrochloride is soluble in methanol . It has an optical activity of [α]23/D -12.5°, c = 0.14 in methanol . The color of Niguldipine hydrochloride is pale yellow . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Cardiovascular Research
Niguldipine hydrochloride: is primarily recognized as a calcium channel blocker . It’s particularly effective in inhibiting L-type calcium channels, with an IC50 value of 75nM, which makes it a valuable compound for cardiovascular research. By blocking these channels, Niguldipine hydrochloride can help to reduce the contractility of the heart and vascular smooth muscle, leading to lower blood pressure. This application is crucial for studying hypertension and other cardiovascular diseases.
Neuropharmacology
Apart from its cardiovascular effects, Niguldipine hydrochloride can also inhibit T-type calcium channels (IC50=244nM) . These channels are involved in neuronal firing and rhythm generation within the central nervous system. Therefore, Niguldipine hydrochloride can be used in neuropharmacological research to explore treatments for neurological disorders such as epilepsy, neuropathic pain, and certain types of migraines.
Oncology
Niguldipine hydrochloride has been identified as a novel inhibitor of drug transport by p-glycoprotein . P-glycoprotein is often overexpressed in cancer cells and contributes to multidrug resistance by pumping out anticancer drugs. Research into Niguldipine hydrochloride’s ability to inhibit this protein could lead to new strategies to overcome drug resistance in cancer therapy.
Pharmacokinetics
Both stereoisomers of Niguldipine hydrochloride are equipotent at inhibiting p-glycoprotein . This property is significant for pharmacokinetic studies, as it can affect the absorption, distribution, metabolism, and excretion (ADME) of various drugs. Understanding how Niguldipine hydrochloride interacts with p-glycoprotein can provide insights into optimizing drug formulations for improved efficacy.
Drug Development
The dual action of Niguldipine hydrochloride as a calcium channel blocker and a1-adrenergic antagonist offers a unique therapeutic profile. This combination can be explored further for the development of new drugs that require both vasodilatory and antihypertensive properties.
Mecanismo De Acción
Target of Action
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It primarily targets the α1A adrenergic receptor and L-type calcium channels .
Mode of Action
Niguldipine binds with high affinity to its targets, the α1A adrenergic receptor and L-type calcium channels . The α1A adrenergic receptor mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The effect is mediated by G(q) and G(11) proteins .
Biochemical Pathways
It is known that the drug’s antagonistic action on α1a adrenergic receptors and l-type calcium channels can influence various physiological processes, including vascular smooth muscle contraction and neurotransmitter release .
Propiedades
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-WAQYZQTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274007 | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niguldipine hydrochloride | |
CAS RN |
113145-69-0 | |
| Record name | Niguldipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

